6-hydroxy-2-methyl-4-oxo-5-phenyl-1H-pyridine-3-carbonitrile
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Overview
Description
The compound with the identifier “6-hydroxy-2-methyl-4-oxo-5-phenyl-1H-pyridine-3-carbonitrile” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “6-hydroxy-2-methyl-4-oxo-5-phenyl-1H-pyridine-3-carbonitrile” involves several steps, typically starting with the preparation of precursor molecules. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “this compound” is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and automated control systems to maintain consistent reaction conditions. The industrial process also includes purification steps such as crystallization, distillation, and chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “6-hydroxy-2-methyl-4-oxo-5-phenyl-1H-pyridine-3-carbonitrile” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving the compound with the identifier “this compound” often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions may require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions to increase the reaction rate.
Major Products Formed
The major products formed from the reactions of the compound with the identifier “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
The compound with the identifier “6-hydroxy-2-methyl-4-oxo-5-phenyl-1H-pyridine-3-carbonitrile” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which the compound with the identifier “6-hydroxy-2-methyl-4-oxo-5-phenyl-1H-pyridine-3-carbonitrile” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The compound’s effects are mediated through various biochemical pathways, which are the subject of ongoing research to fully elucidate.
Properties
IUPAC Name |
6-hydroxy-2-methyl-4-oxo-5-phenyl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8-10(7-14)12(16)11(13(17)15-8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPPPMIHTUGGAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)O)C2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(N1)O)C2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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